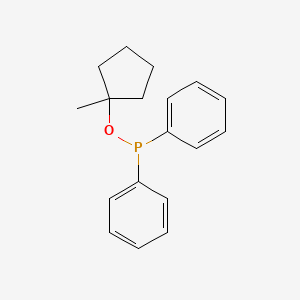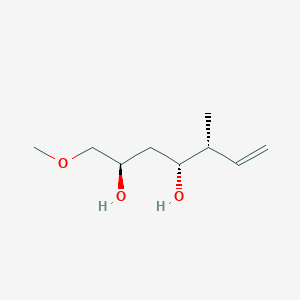![molecular formula C14H6F5NO2 B12592627 1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene CAS No. 649758-72-5](/img/structure/B12592627.png)
1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and a nitrophenyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with pentafluorobenzene and 2-nitrobenzaldehyde.
Reaction Conditions: The key reaction is a Wittig reaction, where the aldehyde group of 2-nitrobenzaldehyde reacts with a phosphonium ylide derived from pentafluorobenzene. This reaction is usually carried out in an inert atmosphere using a solvent such as tetrahydrofuran (THF) at low temperatures.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethenyl group, to form epoxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Derivatives with different functional groups replacing the fluorine atoms.
Reduction: 1,2,3,4,5-Pentafluoro-6-[2-(2-aminophenyl)ethenyl]benzene.
Oxidation: Epoxides or other oxidized forms of the ethenyl group.
Applications De Recherche Scientifique
1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Potential intermediate in the synthesis of drugs due to its fluorinated structure, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological molecules and potential use in imaging or diagnostic applications.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its unique structure.
Pathways Involved: The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological targets, while the fluorinated benzene ring can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-iodobenzene
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- 1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene
Uniqueness
1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene is unique due to the presence of both a highly fluorinated benzene ring and a nitrophenyl group. This combination imparts distinct chemical properties, such as high electron-withdrawing capacity and potential for diverse chemical modifications, making it valuable for various applications.
Propriétés
Numéro CAS |
649758-72-5 |
|---|---|
Formule moléculaire |
C14H6F5NO2 |
Poids moléculaire |
315.19 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H6F5NO2/c15-10-8(11(16)13(18)14(19)12(10)17)6-5-7-3-1-2-4-9(7)20(21)22/h1-6H |
Clé InChI |
ROOXPVLKLAPZGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


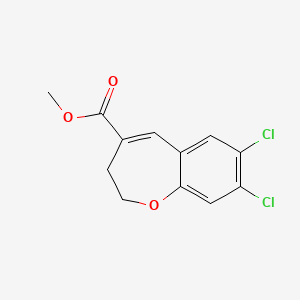
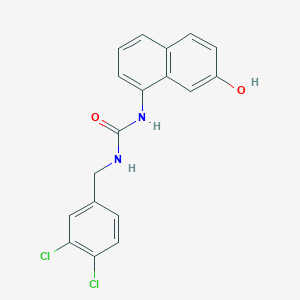
![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)
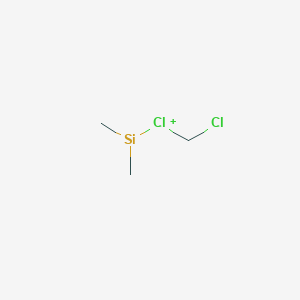
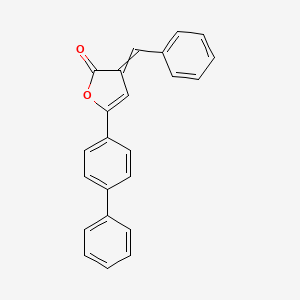
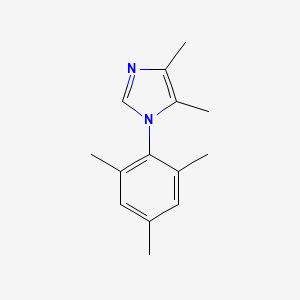
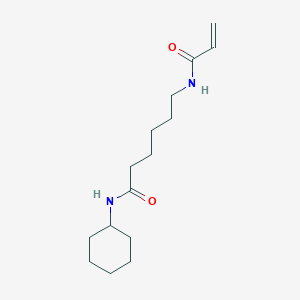
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)
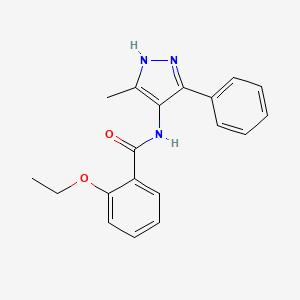
![1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine](/img/structure/B12592582.png)
![2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12592585.png)
![N-[4-(Heptane-1-sulfonyl)phenyl]acetamide](/img/structure/B12592597.png)
